REACTION_CXSMILES
|
Cl.[NH2:2][NH2:3].[CH3:4][C:5]1=[C:6]([CH3:12])[C:7]([O:9][C:10]1=O)=[O:8]>O>[CH3:4][C:5]1[C:10](=[O:9])[NH:2][NH:3][C:7](=[O:8])[C:6]=1[CH3:12] |f:0.1|
|
Name
|
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
Cl.NN
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
58 g
|
Type
|
reactant
|
Smiles
|
C/C/1=C(/C(=O)OC1=O)\C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the suspension stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried at 40° C. under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(NNC(C1C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |